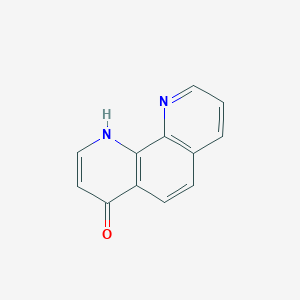
1,10-Phenanthrolin-4-ol
Overview
Description
1,10-Phenanthrolin-4-ol is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by its aromatic structure, which includes two nitrogen atoms at the 1 and 10 positions of the phenanthrene ring system. This compound is known for its versatility in various chemical reactions and its significant role in coordination chemistry, where it acts as a ligand forming strong complexes with metal ions .
Mechanism of Action
Target of Action
1,10-Phenanthrolin-4-ol primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in the biological activities of their respective organisms.
Mode of Action
The compound interacts with its targets by inhibiting their activities. For instance, this compound is known to inhibit metallopeptidases, such as carboxypeptidase A . The inhibition occurs by removal and chelation of the metal ion required for catalytic activity, rendering the enzyme inactive .
Biochemical Pathways
It is known that the compound’s interaction with its targets can disrupt the normal functioning of these proteins, potentially affecting the pathways they are involved in .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its interaction with its targets. By inhibiting the activity of specific proteins, the compound can alter cellular processes, potentially leading to various biological effects .
Biochemical Analysis
Biochemical Properties
1,10-Phenanthrolin-4-ol plays a crucial role in various biochemical reactions. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in studying metalloenzymes and metalloproteins. For instance, this compound interacts with enzymes such as metallo-beta-lactamase and methyl-accepting chemotaxis protein II, inhibiting their activity by binding to the metal ions at their active sites . Additionally, it can form complexes with proteins, affecting their structure and function.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cell lines, such as the SiHa cervix cancer cell line, it has demonstrated antiproliferative effects. When coupled with sulfated zinc oxide nanoparticles, this compound promotes apoptosis and inhibits cell proliferation by 65% . It also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to metal ions and inhibit enzyme activity. By chelating metal ions, it disrupts the normal function of metalloenzymes, leading to enzyme inhibition. This compound also affects gene expression by interacting with DNA and RNA, altering the transcription and translation processes . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity and alter cellular processes without causing significant toxicity. At high doses, it may exhibit toxic effects, including damage to tissues and organs. Studies have shown that there is a threshold beyond which the compound’s adverse effects outweigh its benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For example, its interaction with metallo-beta-lactamase can disrupt the metabolism of beta-lactam antibiotics, leading to changes in antibiotic resistance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s ability to form complexes with metal ions also affects its distribution, as it can be sequestered in areas with high metal ion concentrations .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on enzyme activity and gene expression. These localization patterns are crucial for understanding its biochemical and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-4-ol can be synthesized through several methods, including the Skraup reaction, Friedlander synthesis, and Doebner-Von Miller reaction. The Skraup reaction involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . Recent advancements have introduced the use of deep eutectic solvents as catalysts, providing a greener and more efficient approach .
Industrial Production Methods: Industrial production of this compound typically follows the Skraup reaction due to its high yield and efficiency. The process involves the dehydration of glycerol to form acrolein, which then condenses with o-phenylenediamine, followed by cyclization to form the phenanthroline structure .
Chemical Reactions Analysis
1,10-Phenanthrolin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthroline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenanthrolines, quinones, and dihydro derivatives .
Scientific Research Applications
1,10-Phenanthrolin-4-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,10-Phenanthrolin-4-ol is often compared with other phenanthroline derivatives and similar compounds such as:
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic effects.
Phenanthrene: The parent hydrocarbon structure without nitrogen atoms.
Ferroin: A well-known iron complex of 1,10-phenanthroline used as a redox indicator.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable ligand in coordination chemistry and a versatile building block in synthetic organic chemistry .
Properties
IUPAC Name |
1H-1,10-phenanthrolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-10-5-7-14-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYBEGHUZQSYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C=CN3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395726 | |
| Record name | 1,10-Phenanthrolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-31-4 | |
| Record name | 1,10-Phenanthrolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


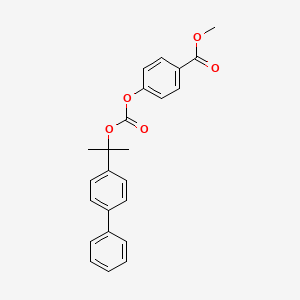



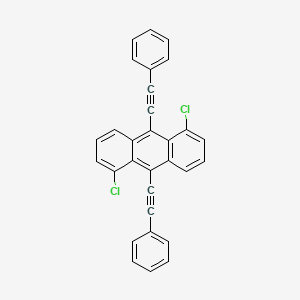
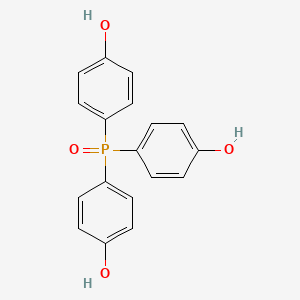
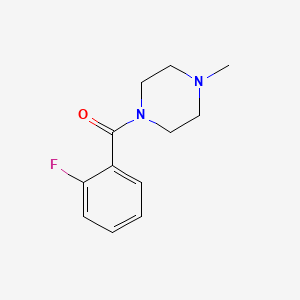
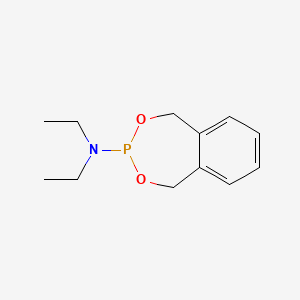
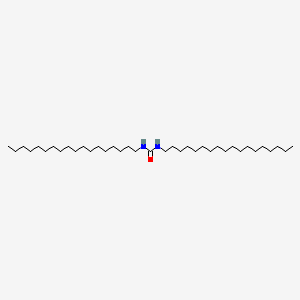
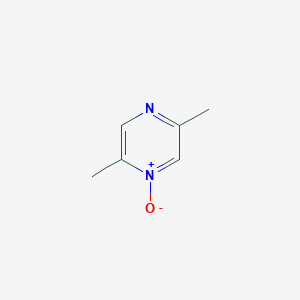
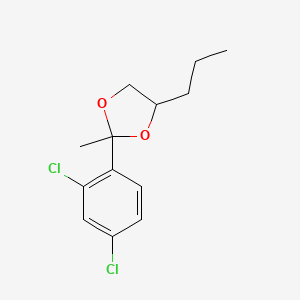

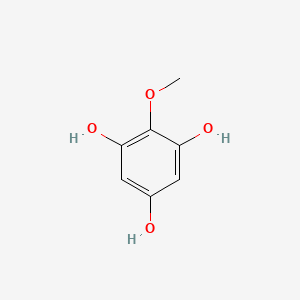
![2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl Prop-2-enoate](/img/structure/B1598525.png)
